

# Section 1: Physicochemical Profile & Structural Analysis

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 6-Fluoro-4-methoxy-1H-indazole

CAS No.: 885522-57-6

Cat. No.: B1343693

[Get Quote](#)

The utility of **6-fluoro-4-methoxy-1H-indazole** lies in its ability to balance lipophilicity with aqueous solubility while providing specific vectors for protein-ligand interaction.

Table 1: Core Physicochemical Properties

Property	Value / Range	Significance in Drug Design
Molecular Formula	C <sub>8</sub> H <sub>7</sub> FN <sub>2</sub> O	Compact scaffold for fragment-based design.
Molecular Weight	166.15 g/mol	Low MW allows for extensive decoration (Rule of 5 compliant).
Calculated LogP (cLogP)	-2.35	Optimal lipophilicity for membrane permeability without aggregation risks.
pKa (N1-H)	~13.5 (Predicted)	Weakly acidic; typically deprotonated only by strong bases (e.g., NaH, Cs <sub>2</sub> CO <sub>3</sub> ).
pKa (N2)	~1.2 (Predicted)	Weakly basic; protonation occurs only under strongly acidic conditions.
H-Bond Donors/Acceptors	1 (NH) / 3 (N, F, OMe)	C4-OMe provides a critical H-bond acceptor vector often exploited in kinase hinge binding.
Tautomeric Preference	1H-Indazole > 2H-Indazole	The 1H-tautomer is thermodynamically favored (~3-5 kcal/mol) in solution.

Electronic Architecture: The C4-methoxy group exerts a mesomeric donating effect (+M), increasing electron density at C3 and C7a, potentially enhancing reactivity toward electrophiles at C3. Conversely, the C6-fluorine atom exerts a strong inductive withdrawing effect (-I), which lowers the pKa of the N1 proton relative to the non-fluorinated parent, subtly influencing alkylation kinetics.

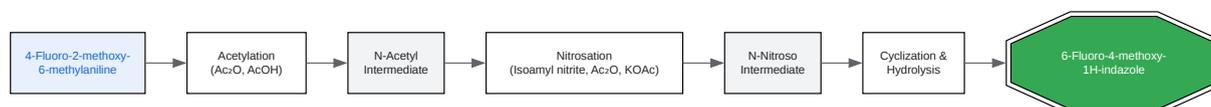
## Section 2: Synthetic Architecture

The synthesis of **6-fluoro-4-methoxy-1H-indazole** requires a strategy that installs the substituents prior to ring closure to avoid regioselectivity issues later. The most robust route utilizes the Bartoli Indole Synthesis variation or the Diazotization-Cyclization of a 2-methylaniline precursor.

## Primary Synthetic Route: Diazotization-Cyclization

This route is preferred for scale-up due to the availability of precursors and safety profile compared to azide-based methods.

Precursor: 4-Fluoro-2-methoxy-6-methylaniline.



[Click to download full resolution via product page](#)

Figure 1: Step-wise synthesis via the modified Jacobson indazole synthesis pathway.

Mechanistic Insight: The reaction proceeds via the formation of an N-nitrosoacetamide intermediate. Upon heating, this species rearranges to a diazonium carboxylate, which undergoes an intramolecular cyclization with the pendant methyl group (acting as a nucleophile after tautomerization) to close the pyrazole ring.

## Section 3: Reactivity & Regioselective Functionalization

A critical challenge in indazole chemistry is controlling N1 vs. N2 alkylation. For **6-fluoro-4-methoxy-1H-indazole**, the steric bulk of the C7-proton (adjacent to N1) is minimal, but electronic factors dominate.

### N-Alkylation Regioselectivity

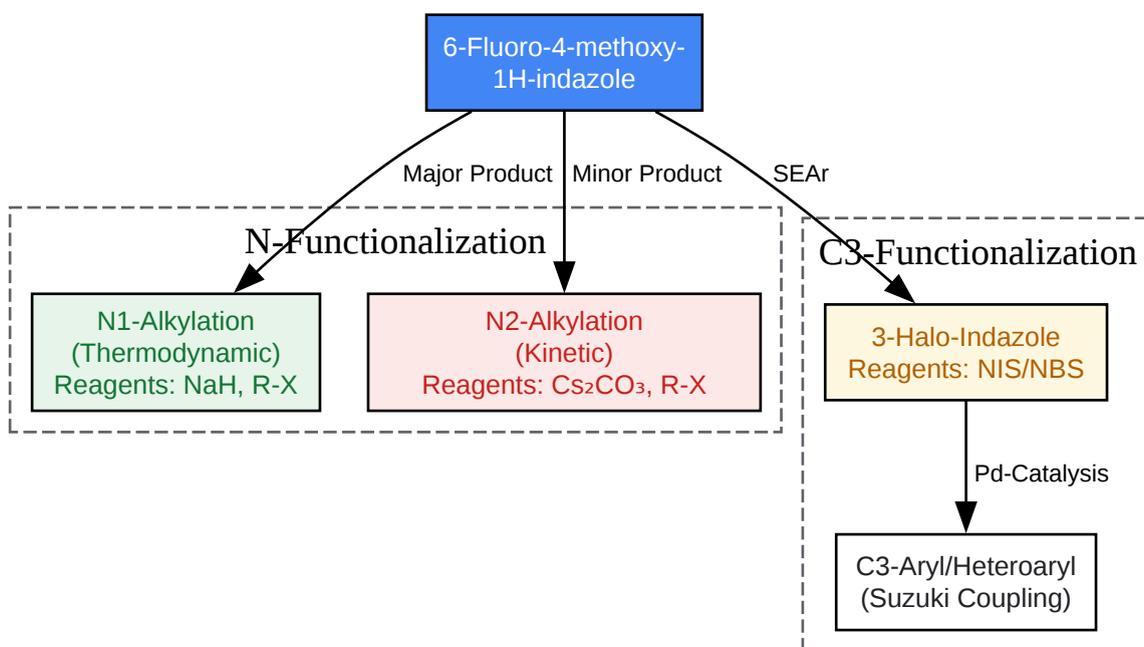
- Thermodynamic Control (N1-Alkylation):

- Conditions: NaH (strong base), THF/DMF, High Temp.
- Mechanism: The indazolyl anion is formed. The N1 position is more nucleophilic in the dissociated anion, and the N1-alkylated product is thermodynamically more stable (aromaticity retention in the benzene ring).
- Outcome: >90% N1-selectivity.
- Kinetic/Chelation Control (N2-Alkylation):
  - Conditions: Mild base ( $\text{Cs}_2\text{CO}_3$ ), coordinating solvents, or specific electrophiles (e.g.,  $\alpha$ -halo esters).
  - Mechanism: Transient coordination of the metal cation between N2 and the electrophile can direct substitution to N2.
  - Outcome: Mixtures of N1/N2, often requiring chromatographic separation.

## C3-Functionalization

The C3 position is electronically activated by the C4-methoxy group, making it highly susceptible to electrophilic aromatic substitution (SEAr).

- Halogenation: Treatment with NIS (N-iodosuccinimide) or NBS affords the 3-iodo or 3-bromo derivatives in high yield. These are pivotal intermediates for Suzuki-Miyaura or Buchwald-Hartwig couplings.



[Click to download full resolution via product page](#)

Figure 2: Reactivity landscape highlighting regioselective pathways for diversification.

## Section 4: Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-6-fluoro-4-methoxy-1H-indazole Target: Generation of a versatile cross-coupling intermediate.

- Preparation: Charge a reaction vessel with **6-fluoro-4-methoxy-1H-indazole** (1.0 eq) and anhydrous DMF (0.5 M concentration).
- Reagent Addition: Add potassium hydroxide (KOH, 3.0 eq) followed by portion-wise addition of iodine (I<sub>2</sub>, 1.1 eq) at 0°C.
- Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC/LCMS (disappearance of starting material, m/z 167 → 293).
- Quench: Pour the mixture into ice-water containing 10% sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) to reduce excess iodine.
- Isolation: Filter the resulting precipitate. Wash the cake with water and hexanes.

- Purification: If necessary, recrystallize from ethanol/water.
  - Yield Expectation: 85-95%.
  - Note: The basic conditions promote iodination at C3 via the anion.

#### Protocol 2: Regioselective N1-Alkylation

- Deprotonation: Dissolve the scaffold (1.0 eq) in anhydrous THF under N<sub>2</sub> atmosphere. Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) cautiously. Stir for 30 min until H<sub>2</sub> evolution ceases.
- Alkylation: Add the alkyl halide (1.1 eq) dropwise.
- Completion: Warm to 60°C for 2 hours.
- Workup: Quench with saturated NH<sub>4</sub>Cl. Extract with EtOAc.[1][2]
- Validation: Use 2D NMR (NOESY) to confirm N1 regiochemistry (NOE observed between N-alkyl protons and C7-H).

## Section 5: Medicinal Chemistry Applications[3]

1. Kinase Inhibition (Hinge Binding): The indazole core mimics the adenine ring of ATP. The N1-H and N2 serve as donor/acceptor pairs for the kinase hinge region. The 4-methoxy group is particularly strategic; it can project into the ribose binding pocket or solvent front, improving solubility and selectivity profiles compared to the unsubstituted analog.

2. Metabolic Stability: The 6-fluoro substituent blocks a primary site of metabolic oxidation (para to the nitrogen), significantly extending the half-life ( $t_{1/2}$ ) of the molecule in microsomal stability assays. This is a classic "metabolic block" strategy.

3. Case Study Relevance: While specific clinical candidates utilizing this exact substitution pattern are proprietary, the structural motif is homologous to the indazole core found in Pazopanib (VEGFR inhibitor) and Axitinib. The 6-F, 4-OMe variation is frequently employed in "scaffold hopping" exercises to circumvent patent space around 4,6-disubstituted indoles.

## References

- Regioselectivity in Indazole Alkylation: Beilstein Journal of Organic Chemistry. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." (2024). [3][4][5] Available at: [\[Link\]](#)
- Indazole Physicochemical Properties: EPA CompTox Dashboard. "4-Fluoro-3-iodo-6-methoxy-1H-indazole Data." Available at: [\[Link\]](#)
- General Indazole Synthesis Strategies: Organic Chemistry Portal. "Synthesis of Indazoles." Available at: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- [2. 4-BROMO-6-FLUORO \(1H\)INDAZOLE synthesis - chemicalbook](https://chemicalbook.com) [[chemicalbook.com](https://chemicalbook.com)]
- [3. 6-Chloro-4-fluoro-1H-indazole | C7H4ClFN2 | CID 24728444 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- [4. 6-Chloro-4-fluoro-1H-indazole | C7H4ClFN2 | CID 24728444 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- [5. Indazole synthesis](https://organic-chemistry.org) [[organic-chemistry.org](https://organic-chemistry.org)]
- To cite this document: BenchChem. [Section 1: Physicochemical Profile & Structural Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1343693#6-fluoro-4-methoxy-1h-indazole-chemical-properties\]](https://www.benchchem.com/product/b1343693#6-fluoro-4-methoxy-1h-indazole-chemical-properties)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)